3-[(4-Methoxyphenoxy)methyl]benzoic acid
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Description
3-[(4-Methoxyphenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.273. The purity is usually 95%.
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Safety and Hazards
The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . While this does not directly apply to 3-[(4-Methoxyphenoxy)methyl]benzoic acid, it’s reasonable to assume that similar precautions should be taken when handling this compound.
Mechanism of Action
Target of Action
Similar compounds like benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s structure suggests it might undergo reactions such as radical halogenation and nucleophilic substitution . The methoxy group and the carboxylic group on the aromatic ring could potentially influence these reactions .
Biochemical Pathways
For instance, catechol O-methyltransferase (COMT) is known to install a methyl group onto one of the vicinal hydroxyl groups of a catechol derivative .
Pharmacokinetics
Similar compounds like benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. For instance, certain compounds have variable thermal stability in the range of 82–194 °C .
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJJPQRLFFDDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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